molecular formula C5H7BrF2O B6240587 3-(bromomethyl)-3-(difluoromethyl)oxetane CAS No. 2168383-54-6

3-(bromomethyl)-3-(difluoromethyl)oxetane

Cat. No.: B6240587
CAS No.: 2168383-54-6
M. Wt: 201
InChI Key:
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Description

3-(Bromomethyl)-3-(difluoromethyl)oxetane: is an organic compound that belongs to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity. This compound features a bromomethyl group and a difluoromethyl group attached to the oxetane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-3-(difluoromethyl)oxetane typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of 3-(bromomethyl)-3-(difluoromethyl)propan-1-ol using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Bromination: The bromomethyl group can be introduced by brominating the corresponding hydroxymethyl derivative using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 3-(bromomethyl)-3-(difluoromethyl)oxetane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the difluoromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, and ethers.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include difluoromethyl alcohols.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 3-(Bromomethyl)-3-(difluoromethyl)oxetane is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a valuable building block in the development of novel therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Chemistry: It is used in the synthesis of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-(difluoromethyl)oxetane depends on its specific application. In drug development, it may act as a prodrug or a reactive intermediate that modifies biological targets through covalent bonding. The bromomethyl group can participate in alkylation reactions, while the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

    3-(Chloromethyl)-3-(difluoromethyl)oxetane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-3-(trifluoromethyl)oxetane: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness:

    Reactivity: The presence of both bromomethyl and difluoromethyl groups imparts unique reactivity, making it a versatile intermediate in organic synthesis.

    Applications: Its specific combination of functional groups makes it particularly useful in the development of pharmaceuticals and specialty materials.

Properties

CAS No.

2168383-54-6

Molecular Formula

C5H7BrF2O

Molecular Weight

201

Purity

95

Origin of Product

United States

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